(3-cyclohexyl-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone
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Overview
Description
(3-cyclohexyl-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone is a complex organic compound that features a unique combination of cyclohexyl, dimethyl, dihydrothieno, pyrimidinyl, and furan groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-cyclohexyl-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the cyclohexyl and dimethyl groups. The final step involves the attachment of the furan-2-yl methanone moiety. Each step requires specific reaction conditions, such as controlled temperature, pressure, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(3-cyclohexyl-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
Scientific Research Applications
Chemistry
In chemistry, (3-cyclohexyl-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study enzyme interactions and cellular processes. Its structural features make it a valuable tool for probing the mechanisms of biological systems and for developing new biochemical assays.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets may lead to the development of new drugs for treating various diseases.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties may enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of (3-cyclohexyl-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[2,3-d]pyrimidine derivatives and furan-containing molecules. Examples include:
- (3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone
- 5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone
Uniqueness
The uniqueness of (3-cyclohexyl-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H24N2O2S |
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Molecular Weight |
344.5 g/mol |
IUPAC Name |
(3-cyclohexyl-5,6-dimethyl-2,4-dihydrothieno[2,3-d]pyrimidin-1-yl)-(furan-2-yl)methanone |
InChI |
InChI=1S/C19H24N2O2S/c1-13-14(2)24-19-16(13)11-20(15-7-4-3-5-8-15)12-21(19)18(22)17-9-6-10-23-17/h6,9-10,15H,3-5,7-8,11-12H2,1-2H3 |
InChI Key |
MXOUYJOGFTVMFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1CN(CN2C(=O)C3=CC=CO3)C4CCCCC4)C |
Origin of Product |
United States |
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